Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This compound features a nitrophenyl group and a tolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate typically involves esterification reactions. One common method is the reaction of 2-(4-nitrophenyl)-2-(o-tolyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-(o-tolyl)acetate
Substitution: Various substituted esters or amides
Hydrolysis: 2-(4-Nitrophenyl)-2-(o-tolyl)acetic acid and methanol
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the ester group can be hydrolyzed to release active carboxylic acids. These functional groups interact with molecular targets and pathways, influencing biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-nitrophenyl)-2-phenylacetate
- Methyl 2-(4-nitrophenyl)-2-(m-tolyl)acetate
- Methyl 2-(4-nitrophenyl)-2-(p-tolyl)acetate
Uniqueness
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is unique due to the specific positioning of the nitrophenyl and tolyl groups, which influence its reactivity and applications
Biological Activity
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is an organic compound that belongs to the category of esters. Its structural features include a methyl ester group attached to a phenyl ring with a nitro substituent and an o-tolyl group. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C16H15N1O3
- Molecular Weight : 273.30 g/mol
- Structural Characteristics : The presence of the nitro group enhances its electron-withdrawing properties, influencing its reactivity and interaction with biological molecules.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing nitro groups can possess potent antibacterial effects against various pathogens. The mechanism of action often involves inhibiting bacterial growth by disrupting cellular processes.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | TBD | TBD |
2-cyanomethylthiopyridine-4-carbonitrile | 0.0195 | E. coli |
Compound BOK-1 | 5.9 | Mycobacterium tuberculosis |
Compound VIIg | TBD | Various Gram-positive bacteria |
Cytotoxicity and Antiproliferative Effects
This compound's potential cytotoxic effects have been investigated in several studies. Compounds with similar structures often show antiproliferative activity against cancer cell lines, suggesting that this compound may also influence cell cycle progression and induce apoptosis in malignant cells.
Case Study: Antiproliferative Activity
In a study examining various nitro-substituted phenyl compounds, it was found that certain derivatives exhibited nanomolar activity against multiple cancer cell lines, indicating their potential as chemotherapeutic agents. The presence of the nitro group is critical for enhancing the cytotoxicity of these compounds.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, leading to altered cellular functions.
- DNA Interaction : Nitro groups can facilitate the formation of reactive intermediates that interact with DNA, potentially leading to mutagenic effects.
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 2-(2-methylphenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C16H15NO4/c1-11-5-3-4-6-14(11)15(16(18)21-2)12-7-9-13(10-8-12)17(19)20/h3-10,15H,1-2H3 |
InChI Key |
AGQXTPCOZSGARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.